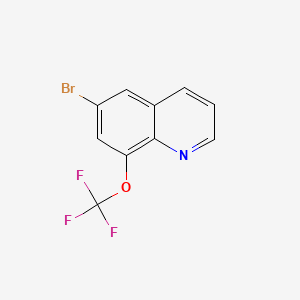

6-Bromo-8-trifluoromethoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-4-6-2-1-3-15-9(6)8(5-7)16-10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRADLZHKEDVMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681956 | |

| Record name | 6-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-71-1 | |

| Record name | 6-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 8 Trifluoromethoxyquinoline

Classical Approaches in Quinoline (B57606) Synthesis Applicable to 6-Bromo-8-trifluoromethoxyquinoline

The traditional methods for constructing the quinoline core and introducing the desired substituents at specific positions remain fundamental to the synthesis of complex derivatives like this compound.

Cyclization Reactions and Precursor Chemistry

The construction of the quinoline skeleton is the foundational step in the synthesis of this compound. Classical methods for quinoline synthesis often involve the cyclization of appropriately substituted anilines and carbonyl compounds. For the target molecule, a plausible precursor would be an aniline (B41778) derivative already bearing the trifluoromethoxy group, which then undergoes a cyclization reaction.

One common strategy involves the reaction of an aniline with a 1,3-dicarbonyl compound or its equivalent. The selection of the specific aniline precursor is critical for the final placement of the trifluoromethoxy group at the 8-position.

Regioselective Halogenation Strategies

The introduction of a bromine atom at the C-6 position of the quinoline ring requires a regioselective halogenation strategy. The electronic properties of the quinoline ring, influenced by the existing trifluoromethoxy group at the 8-position, direct the incoming electrophile. The trifluoromethoxy group is an electron-withdrawing group, which can influence the electron density of the aromatic ring and thus the position of electrophilic substitution.

The direct bromination of 8-substituted quinolines often leads to substitution at the C-5 and C-7 positions. acgpubs.org Therefore, achieving regioselective bromination at the C-6 position can be challenging and may require specific reaction conditions or the use of directing groups. One approach involves the use of brominating agents like N-bromosuccinimide (NBS) in a suitable solvent. nih.gov The choice of solvent and temperature can significantly impact the regioselectivity of the reaction.

In some cases, a multi-step approach might be necessary, where a functional group is first introduced at the 6-position, which is then converted to a bromine atom. For instance, nitration of the quinoline ring can occur at the 6-position, and the resulting nitro group can be transformed into a bromo substituent via a Sandmeyer-type reaction. nih.govsemanticscholar.org

Introduction of Trifluoromethoxy Functionality

The trifluoromethoxy (OCF3) group is a crucial substituent that significantly alters the electronic and pharmacological properties of the parent molecule. beilstein-journals.orgd-nb.info Its introduction into an aromatic ring, such as the quinoline system, can be achieved through various methods.

One common method involves the trifluoromethylation of a hydroxyl group. If 6-bromo-8-hydroxyquinoline is available, it can be converted to this compound. This transformation can be challenging and often requires specialized reagents. Another approach is to start with a precursor that already contains the trifluoromethoxy group. For example, a phenol (B47542) can be converted to an aryl trifluoromethyl ether, which is then used in the quinoline synthesis. mdpi.com This can be achieved through a two-step process involving chlorination followed by fluorination. d-nb.info

Modern and Advanced Synthetic Protocols for this compound

Recent advancements in synthetic organic chemistry have provided more efficient and versatile methods for the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. mdpi.comeurjchem.comfoliamedica.bg In the context of quinoline synthesis, microwave irradiation can significantly reduce the reaction times for cyclization and substitution reactions. For instance, the condensation and cyclization steps in traditional quinoline syntheses that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. mdpi.com

The application of microwave technology to the halogenation and trifluoromethoxylation steps can also be beneficial. Microwave heating can promote regioselectivity and drive difficult reactions to completion, potentially offering a more efficient route to this compound.

One-Pot and Multicomponent Reactions

One-pot reactions and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.govresearchgate.netnih.govrsc.orgmdpi.comscielo.org.mxnih.gov These strategies involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a single synthetic operation.

For the synthesis of this compound, a multicomponent approach could involve the reaction of an appropriately substituted aniline, an aldehyde, and an activated alkene or alkyne. acs.orgacs.org This would allow for the rapid assembly of the substituted quinoline core. The challenge lies in designing a multicomponent reaction that selectively yields the desired 6-bromo-8-trifluoromethoxy substitution pattern.

Catalyst-Free Methodologies

The synthesis of quinoline derivatives without the use of a catalyst is a significant area of interest in organic chemistry, aligning with the principles of green chemistry by reducing reliance on potentially toxic and expensive metal catalysts. While specific catalyst-free methods for this compound are not extensively documented in dedicated studies, established general methodologies for quinoline synthesis can be adapted for this purpose. These reactions often rely on thermal or microwave activation to proceed.

One such approach involves multicomponent reactions (MCRs). For instance, a catalyst-free synthesis of functionalized quinolines has been demonstrated by reacting imines with styrene (B11656) under solvent-free conditions at elevated temperatures. jocpr.com This method avoids the use of traditional organic solvents and catalysts, making it an environmentally benign option. jocpr.com Another prominent example is the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate followed by thermal cyclization. clockss.orgresearchgate.net The cyclization step is often performed at high temperatures and can be conducted without a solvent, relying on heat to drive the reaction to completion. clockss.orgresearchgate.net Reports have shown that such solvent-free thermal cyclizations can proceed rapidly and with high conversion, offering a predictable and controllable route to the quinolone core. researchgate.netrsc.org

A plausible catalyst-free route to a precursor of this compound could, therefore, involve the reaction of 2-bromo-4-(trifluoromethoxy)aniline (B65650) with a suitable β-dicarbonyl compound. The initial condensation would be followed by a thermal cyclization under catalyst-free and potentially solvent-free conditions to form the quinoline ring system.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. rsc.org

Solvent-Free Reaction Conditions

Conducting reactions without a solvent offers significant environmental and economic advantages, including reduced pollution, lower costs, and simplified work-up procedures. researchgate.net For the synthesis of quinolines, solvent-free approaches have been successfully implemented.

The Gould-Jacobs reaction, a key method for constructing the quinolone ring, can be performed under solvent-free conditions. clockss.orgrsc.org In a typical procedure, the intermediate, an aminomethylenemalonate, is heated at high temperatures (e.g., near 400 °C) for a short duration to induce intramolecular cyclization. rsc.org This method has been shown to be rapid, predictable, and high-yielding, avoiding the use of high-boiling point solvents like diphenyl ether which complicate product isolation and recycling. researchgate.netrsc.org Microwave irradiation has also been employed to facilitate solvent-free multicomponent reactions, leading to the formation of key intermediates for quinoline synthesis with reduced reaction times and enhanced yields. researchgate.netscispace.com

Table 1: Comparison of Solvent-Based vs. Solvent-Free Gould-Jacobs Reaction

| Feature | Solvent-Based (e.g., Diphenyl Ether) | Solvent-Free |

| Reaction Time | Several hours researchgate.net | Minutes to seconds rsc.org |

| Temperature | ~250 °C | 260-400 °C rsc.org |

| Work-up | Complicated, involves solvent removal rsc.org | Simplified, direct isolation researchgate.netrsc.org |

| Energy Efficiency | Lower | Higher rsc.org |

| Waste Generation | High (solvent waste) | Minimal rsc.org |

| Throughput | Lower | Higher rsc.org |

This data illustrates the clear advantages of adopting solvent-free conditions for key steps in quinoline synthesis, a principle directly applicable to the manufacturing of this compound.

Utilization of Sustainable Catalytic Systems (e.g., Biocatalysis, Photocatalysis)

Sustainable catalytic systems like biocatalysis and photocatalysis offer greener alternatives to traditional chemical catalysis, often operating under mild conditions with high selectivity.

Biocatalysis The use of enzymes for the synthesis of quinolines is a growing field. For example, monoamine oxidase (MAO) from Pseudomonas putida has been used for the efficient oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines with excellent yields, using molecular oxygen as the oxidant under mild conditions. rsc.org This biocatalytic approach avoids the harsh reagents and transition metal catalysts often required for such transformations. rsc.orgucl.ac.uknih.gov Another study demonstrated the use of α-chymotrypsin to catalyze the Friedländer condensation for quinoline synthesis in an ionic liquid aqueous solution, which provides an eco-friendly medium and allows for lower reaction temperatures and enzyme loadings. mdpi.comnih.gov These enzymatic strategies could be applied to the final aromatization step in the synthesis of this compound from its tetrahydroquinoline precursor.

Photocatalysis Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. nih.gov Several photocatalytic methods for quinoline synthesis have been developed. One approach involves the visible-light-mediated synthesis of quinolin-2(1H)-ones from quinoline-N-oxides, which is a reagent-free and highly atom-economical method. rsc.org Another strategy utilizes a photocatalyst like 9,10-phenanthrenequinone (PQ) to trigger the electrocyclization of 2-vinylarylimines to form polysubstituted quinolines. nih.govorganic-chemistry.org Furthermore, the synthesis of quinolines directly from nitroaromatic compounds and alcohols has been demonstrated using semiconductor nanoparticles as photocatalysts. dechema.de These photocatalytic methods, which often use light as the energy source and can be performed at room temperature, represent a green and efficient pathway for constructing the quinoline scaffold of this compound. rsc.org

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org High atom economy is achieved in reactions that generate minimal byproducts.

The choice of synthetic route significantly impacts the atom economy. For instance, addition and multicomponent reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. rsc.org

A plausible synthesis for this compound could follow the Combes synthesis, which involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure. wikipedia.org

Hypothetical Combes Synthesis for this compound:

Reactant A: 2-Bromo-4-(trifluoromethoxy)aniline

Reactant B: Acetylacetone (a β-diketone)

Product: 6-Bromo-2,4-dimethyl-8-(trifluoromethoxy)quinoline + 2 H₂O

In this reaction, the atoms from both reactants are largely incorporated into the final quinoline product, with water being the only major byproduct. This represents a relatively high atom economy.

Table 2: Strategies for Waste Minimization in the Synthesis of this compound

| Strategy | Description | Application to this compound Synthesis |

| Use of Catalysts | Catalysts increase reaction efficiency and selectivity, reducing the formation of side products and waste. rsc.org | Employing biocatalysts or photocatalysts can lead to cleaner reactions with fewer byproducts. rsc.orgdechema.de |

| Solvent Selection/Elimination | Choosing benign solvents or eliminating them entirely reduces solvent-related waste. researchgate.net | Performing key cyclization steps under solvent-free conditions minimizes waste. researchgate.netrsc.org |

| Process Optimization | Fine-tuning reaction conditions (temperature, pressure, stoichiometry) maximizes product yield and minimizes waste. | Optimizing the conditions for the condensation and cyclization steps ensures efficient conversion of starting materials. |

| Recycling | Recovering and reusing catalysts and solvents where possible. | If a homogeneous catalyst is used, implementing a separation and recycling protocol can reduce waste. |

By carefully selecting the synthetic route and employing strategies such as catalysis and solvent-free conditions, the synthesis of this compound can be designed to be highly efficient and environmentally sustainable, generating minimal waste.

Reactivity and Mechanistic Investigations of 6 Bromo 8 Trifluoromethoxyquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The reactivity of the quinoline ring in 6-Bromo-8-trifluoromethoxyquinoline towards substitution reactions is a product of the inherent properties of the quinoline nucleus and the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The quinoline system generally undergoes electrophilic substitution on the benzene (B151609) ring, preferably at positions C-5 and C-8. orientjchem.org However, in this compound, both the bromo and the trifluoromethoxy groups are electron-withdrawing. The trifluoromethoxy group, in particular, is strongly deactivating, making the benzene portion of the quinoline ring electron-poor and thus less susceptible to electrophilic attack compared to unsubstituted quinoline. youtube.com

While the bromine atom is a deactivating group, it is an ortho-, para- director. The trifluoromethoxy group at C-8 is also deactivating and primarily meta-directing in nature. The combined influence of these groups makes electrophilic substitution on the carbocyclic ring of this compound challenging. Any potential electrophilic attack would likely be directed to the C-5 or C-7 positions, though requiring harsh reaction conditions. For instance, studies on the nitration of 6-bromoquinoline (B19933) show that electrophilic substitution is possible, yielding 6-bromo-5-nitroquinoline (B1267105), demonstrating that the C-5 position adjacent to the bromo group is a viable site for substitution.

Nucleophilic Aromatic Substitution (SNAr): The C-Br bond in this compound is generally unreactive towards direct nucleophilic substitution under standard conditions. The presence of strongly electron-withdrawing groups on the ring is typically required to facilitate SNAr reactions.

Research on 6-bromoquinoline has shown that the introduction of a nitro group at the C-5 position significantly activates the adjacent C-6 bromine atom for nucleophilic substitution. This activation is due to the powerful electron-withdrawing effect of the nitro group, which stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr mechanism. This allows for the displacement of the bromide by nucleophiles such as morpholine (B109124) and piperazine (B1678402). A similar principle would apply to this compound, where the introduction of a potent electron-withdrawing group at C-5 or C-7 would be necessary to activate the C-6 bromine for nucleophilic attack.

Cross-Coupling Chemistry of the Bromo Group (e.g., Sonogashira Cross-Coupling)

The bromine atom at the C-6 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of more complex quinoline derivatives.

The Sonogashira cross-coupling reaction is a powerful method for forming a C-C bond between a terminal alkyne and an aryl halide. numberanalytics.comwikipedia.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base. organic-chemistry.org The reactivity of aryl halides in the Sonogashira reaction follows the general trend I > Br > Cl. wikipedia.org As an aryl bromide, this compound is a suitable substrate for this transformation.

The general conditions for a Sonogashira coupling involve a palladium(0) catalyst, a copper(I) salt (like CuI), and an amine base (such as triethylamine (B128534) or DBU) in a suitable solvent. numberanalytics.combeilstein-journals.org Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. beilstein-journals.orgwalisongo.ac.id

Detailed studies on the Sonogashira coupling of analogous 6-bromo-pyridines demonstrate the feasibility and scope of this reaction. A range of functionalized and unfunctionalized alkynes can be coupled with high efficiency, tolerating various functional groups like alcohols and amines. beilstein-journals.org The table below, based on analogous reactions, illustrates typical conditions and outcomes for Sonogashira couplings.

| Alkyne Partner | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N / THF | Low (25%) | beilstein-journals.org |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 93 | beilstein-journals.org |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | 85 | beilstein-journals.org |

| 3,3-Dimethyl-1-butyne | Pd(OAc)₂ / P(p-tol)₃ | DBU / THF | Good to Excellent | beilstein-journals.org |

| (4-Methoxyphenyl)acetylene | Pd(OAc)₂ / SPhos | TBAF / THF | Good (60-80%) | beilstein-journals.org |

Other significant cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage. It is widely used due to its mild conditions and broad functional group tolerance. researchgate.netnih.govresearchgate.net Studies on 6-bromoquinolines have shown successful Suzuki couplings with various phenylboronic acids using catalysts like Pd(PPh₃)₄ or Pd/C. nih.govresearchgate.netacs.org

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling the aryl bromide with an amine.

Reactivity of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group at the C-8 position is a key modulator of the molecule's properties. Unlike a methoxy (B1213986) (-OCH₃) group, which is electron-donating, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms.

Key characteristics of the trifluoromethoxy group include:

Electronic Effect: It deactivates the aromatic ring towards electrophilic substitution.

Metabolic Stability: The C-F bonds are very strong, making the -OCF₃ group highly resistant to metabolic degradation. This property is often exploited in medicinal chemistry to improve the pharmacokinetic profile of drug candidates.

Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

Chemical Inertness: The trifluoromethoxy group is generally considered to be chemically stable and does not typically participate in the common reactions that the rest of the molecule undergoes. There are specialized methods for the direct C-H trifluoromethoxylation of arenes, but reactions involving the cleavage or transformation of an existing aryl-OCF₃ bond are not common and require harsh conditions. nih.gov

Reaction Pathway Elucidation and Intermediate Characterization

Understanding the reaction pathways and characterizing key intermediates are crucial for optimizing reaction conditions and yields.

For cross-coupling reactions , the mechanism of the Sonogashira coupling is well-studied. The generally accepted catalytic cycle involves several key steps: wikipedia.org

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: In the copper-catalyzed variant, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide. This acetylide then transfers the alkynyl group to the Pd(II) complex. In copper-free variants, a palladium-acetylide complex may form directly.

Reductive Elimination: The two organic fragments (the quinolinyl group and the alkynyl group) are eliminated from the Pd(II) complex, forming the final product and regenerating the Pd(0) catalyst.

Mechanistic studies have also explored alternative pathways, such as those involving multiple acetylene (B1199291) insertions or the role of catalyst-ligand coupling as a deactivation pathway. nih.govru.nl

In substitution reactions , the elucidation of the reaction pathway often involves the isolation and characterization of intermediates. For example, in the nucleophilic substitution of bromoquinolines, the successful isolation and characterization of the activated 6-bromo-5-nitroquinoline intermediate confirms the necessity of the electron-withdrawing nitro group for the reaction to proceed.

Derivatization and Scaffold Functionalization of 6 Bromo 8 Trifluoromethoxyquinoline

Strategic Functionalization at the Bromo Position for Scaffold Diversification

The bromine atom at the C-6 position of the quinoline (B57606) ring is a versatile handle for introducing molecular diversity. A primary strategy for its functionalization involves nucleophilic aromatic substitution (SNAr) reactions. In many quinoline systems, a bromo substituent can be displaced by various nucleophiles, a process that is often facilitated by the presence of electron-withdrawing groups on the ring, which activate the C-Br bond. semanticscholar.org For instance, the introduction of a nitro group onto a bromoquinoline core has been shown to activate the adjacent bromo group, enabling its substitution with cyclic amines like morpholine (B109124) and piperazine (B1678402). semanticscholar.org This approach allows for the creation of a library of derivatives with potentially diverse biological activities.

Another common method for functionalizing the bromo position is through palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, significantly diversifying the parent scaffold. The specific conditions for these reactions are chosen to ensure regioselectivity, targeting the C-6 position. Positional isomerism is a critical factor, as the location of the bromine atom significantly influences the molecule's interaction with biological targets; 6-bromo derivatives, for example, have demonstrated a higher affinity for the ATP-binding pockets of certain kinases compared to isomers with bromine at other positions.

| Reaction Type | Reagents/Catalysts | Functional Group Introduced |

| Nucleophilic Aromatic Substitution (SNAr) | Morpholine, Piperazine | Heterocyclic amines |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl groups |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl groups |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino groups |

Modification of the Quinoline Core for Advanced Scaffolds

Beyond the bromo position, the quinoline core itself offers multiple sites for modification to generate advanced scaffolds. One such modification is the introduction of additional substituents onto the heterocyclic ring system. For example, the synthesis of 6-Bromo-4-chloro-8-trifluoromethoxyquinoline introduces a chlorine atom at the C-4 position. bldpharm.com This second halogen provides an additional reaction site for sequential functionalization, allowing for the creation of more complex, poly-substituted quinoline structures.

Another strategy involves the chemical modification of the quinoline nitrogen. N-oxidation of the quinoline ring using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide can yield the corresponding quinoline N-oxide. semanticscholar.org This transformation alters the electronic properties of the entire ring system, potentially influencing the reactivity of other positions and modifying the molecule's biological interaction profile. semanticscholar.org Furthermore, modifications can extend to the carbocyclic ring. The introduction of groups like hydroxyl or ethyl esters, as seen in related quinoline structures, creates precursors for further derivatization, such as phosphorylation or amidation, expanding the chemical space accessible from the core scaffold.

| Modification Site | Reaction | Reagent(s) | Resulting Scaffold |

| C-4 Position | Chlorination | Phosphorus oxychloride (POCl₃) | 4-Chloro-quinoline derivative |

| Quinoline Nitrogen | N-Oxidation | m-CPBA or AcOH/H₂O₂ | Quinoline N-oxide derivative semanticscholar.org |

| C-3 Position | Esterification | Not specified | 3-Carboxy-quinoline derivative |

Design and Synthesis of Analogs for Structure-Property Relationship Studies

The systematic design and synthesis of analogs of 6-Bromo-8-trifluoromethoxyquinoline are crucial for understanding structure-property relationships (SPR). This involves creating molecules with variations in the substitution pattern or the nature of the substituents to probe their effects on physicochemical and biological properties.

A key area of investigation is positional isomerism. Shifting the positions of the bromo and trifluoromethoxy groups significantly alters the electronic distribution and steric profile of the molecule. For instance, comparing the target compound with its isomer, 8-Bromo-6-trifluoromethoxyquinoline, can reveal how the placement of the bulky and electron-withdrawing trifluoromethoxy group affects target binding and metabolic stability. avantorsciences.com The trifluoromethoxy group is known to increase lipophilicity, which can be advantageous for penetrating the blood-brain barrier in drug design.

Furthermore, replacing the trifluoromethoxy (-OCF₃) group with other substituents like a trifluoromethyl (-CF₃) or a difluoromethoxy (-OCHF₂) group allows for a fine-tuning of electronic effects and lipophilicity. bldpharm.com A trifluoromethyl group generally has a stronger electron-withdrawing effect compared to a trifluoromethoxy group. These subtle changes can lead to significant differences in biological activity, providing valuable data for optimizing lead compounds.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Parent |

| This compound | Not Available | C₁₀H₅BrF₃NO | Parent Compound |

| 8-Bromo-6-(trifluoromethoxy)quinoline (B1370947) | 1020253-25-1 | C₁₀H₅BrF₃NO | Positional isomer of Br and OCF₃ groups. avantorsciences.com |

| 5-Bromo-8-trifluoromethoxyquinoline | 1065074-23-8 | C₁₀H₅BrF₃NO | Positional isomer of Br group. scbt.com |

| 8-Bromo-6-(difluoromethoxy)quinoline | Not Available | C₁₀H₅BrF₂NO | OCF₃ group replaced by OCHF₂. bldpharm.com |

| 6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline | 2366994-25-2 | C₁₀H₄BrClF₃NO | Addition of a Chloro group at C-4. bldpharm.com |

Introduction of Diverse Functional Groups for Material Precursors

The unique combination of a bromine atom and a trifluoromethoxy group makes this compound an interesting platform for developing precursors for advanced materials. The introduction of specific functional groups can tailor the molecule for applications in material science.

For instance, the trifluoromethoxy group, and fluorinated groups in general, are known to enhance the quantum yield of fluorescent dyes, particularly for emitters in the near-infrared (NIR) range used in bioimaging. By coupling the quinoline scaffold with chromophoric or auxochromic groups, novel fluorescent materials can be synthesized.

Additionally, the bromine atom can be exploited to impart flame-retardant properties to polymers. Incorporating this bromoquinoline derivative into polymer backbones or using it as an additive can enhance the fire resistance of materials like polycarbonates. Simultaneously, the trifluoromethoxy group can contribute to desirable properties in electronic materials by helping to reduce the dielectric constant in specialized coatings. The synthesis of polymerizable derivatives, for example by introducing vinyl or acrylate (B77674) functionalities via cross-coupling reactions at the bromo position, would transform the molecule into a monomer for creating functional polymers.

| Property Enhancement | Relevant Substituent | Potential Application |

| Fluorescence Quantum Yield | Trifluoromethoxy (-OCF₃) | Fluorescent Dyes for Bioimaging |

| Flame Retardancy | Bromine (-Br) | Polymer Additives |

| Low Dielectric Constant | Trifluoromethoxy (-OCF₃) | Electronic Coatings |

Computational and Theoretical Studies on 6 Bromo 8 Trifluoromethoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 6-Bromo-8-trifluoromethoxyquinoline. These calculations provide a detailed picture of the molecule's electronic landscape and vibrational modes.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is significantly influenced by the presence of the electron-withdrawing bromine atom and trifluoromethoxy group. These substituents modulate the electron density distribution across the quinoline (B57606) ring system.

Theoretical analyses of analogous compounds, such as halogenated and trifluoromethyl-substituted quinolines, suggest that the highest occupied molecular orbital (HOMO) would be primarily localized on the quinoline aromatic system. Conversely, the lowest unoccupied molecular orbital (LUMO) is expected to be distributed across the entire conjugated framework, with significant contributions from the atoms of the pyridine (B92270) ring and the substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For similar bromo- and trifluoromethyl-substituted quinolines, this gap is typically in the range of 4-5 eV, indicating moderate reactivity.

Table 1: Predicted Molecular Orbital Properties of this compound (Based on Analogous Compounds)

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to the chemical reactivity and electronic transitions. |

Note: These values are estimations based on DFT calculations of structurally similar compounds and may vary in actual experimental measurements.

Prediction of Spectroscopic Parameters

DFT calculations can predict spectroscopic parameters, which aids in the interpretation of experimental data and provides a deeper understanding of the molecule's vibrational and electronic properties.

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes are expected for the C-Br stretching, C-F stretching of the trifluoromethoxy group, and various C-C and C-N stretching and bending modes of the quinoline ring. The trifluoromethoxy group would likely exhibit strong absorption bands in the IR spectrum.

Electronic transitions, which are observed in UV-Vis spectroscopy, can also be predicted. The calculations would likely show several electronic transitions in the UV region, corresponding to π→π* and n→π* transitions within the aromatic system. The positions and intensities of these transitions are sensitive to the substitution pattern on the quinoline ring.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational flexibility of this compound. The quinoline ring itself is a rigid planar structure. However, the trifluoromethoxy group attached to the C8 position can exhibit rotational freedom around the C-O bond.

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical calculations can predict the reactivity of this compound by mapping its molecular electrostatic potential (MEP) and calculating various reactivity descriptors. The MEP surface visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

For this compound, the nitrogen atom in the quinoline ring is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms of the quinoline ring will exhibit positive potential. The electron-withdrawing nature of the bromine and trifluoromethoxy groups will influence the reactivity of the aromatic ring, potentially directing nucleophilic substitution reactions to specific positions. Theoretical studies on similar compounds suggest that the presence of a bromine atom can facilitate nucleophilic aromatic substitution, providing a route for further chemical modification.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound will arrange themselves in a specific three-dimensional lattice, a process known as crystal packing. The nature of this packing is governed by various intermolecular interactions.

Based on studies of analogous brominated and fluorinated heterocyclic compounds, several types of interactions are expected to play a role in the crystal packing of this compound. These include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms (like nitrogen or oxygen) of neighboring molecules.

π-π Stacking: The planar quinoline rings can stack on top of each other, a common interaction in aromatic systems. However, the bulky trifluoromethoxy group might introduce steric hindrance, potentially leading to offset stacking arrangements.

Dipole-Dipole Interactions: The polar nature of the C-Br and C-O-CF3 bonds will result in a net molecular dipole moment, leading to dipole-dipole interactions that influence the crystal packing.

Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts in a crystal structure. While a crystal structure for this compound is not yet publicly available, theoretical predictions based on its molecular structure can provide hypotheses about its solid-state organization.

Advanced Applications of 6 Bromo 8 Trifluoromethoxyquinoline in Chemical Sciences and Materials

Applications in Catalysis as Ligands or Precursors

In the field of catalysis, particularly transition-metal catalysis, the design of organic ligands is crucial for controlling the activity, selectivity, and stability of the catalyst. Halogenated quinoline (B57606) derivatives are recognized for their potential as ligands or ligand precursors. 6-Bromo-8-trifluoromethoxyquinoline serves as a key building block in this context.

The bromine atom at the 6-position acts as a versatile synthetic handle. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups. hzdr.de This versatility enables the synthesis of a library of more complex ligands tailored for specific catalytic transformations.

The trifluoromethoxy (-OCF₃) group at the 8-position significantly influences the electronic properties of the quinoline system. As a strong electron-withdrawing group, it can modulate the electron density on the nitrogen atom of the quinoline ring, thereby affecting its coordination properties with a metal center. This electronic tuning is critical for optimizing the performance of a catalyst. Furthermore, the steric bulk of the -OCF₃ group can create a specific chiral environment around the metal, which is advantageous for asymmetric catalysis. The combined electronic and steric effects of the bromo and trifluoromethoxy substituents make this compound a promising precursor for developing novel and efficient ligands for a range of catalytic applications.

Development of Advanced Materials

The unique combination of a rigid aromatic core, a heavy halogen atom, and a fluorinated ether group makes this compound an attractive component for the synthesis of advanced materials with engineered properties. bldpharm.combldpharm.com

The incorporation of this compound into polymer structures can impart desirable characteristics. The bromine atom is known to enhance flame retardancy, a critical property for materials used in electronics, construction, and transportation. When integrated into a polymer matrix, brominated compounds can interrupt the radical chain reactions that occur during combustion.

The trifluoromethoxy group contributes to improved thermal stability and chemical resistance. Furthermore, its presence can lower the dielectric constant of a material, which is a significant advantage for polymers used as insulating layers in microelectronics. The low dielectric constant reduces signal delay and cross-talk in integrated circuits. The inherent hydrophobicity of the trifluoromethoxy group can also be exploited to create coatings with water-repellent and anti-fouling properties.

Table 1: Influence of Functional Groups on Polymer Properties

| Functional Group | Property Conferred | Potential Application in Polymers | Supporting Evidence (Related Compounds) |

| Bromine | Flame Retardancy | Fire-resistant polycarbonates and epoxies | Brominated quinolines improve flame retardancy in polycarbonates. |

| Trifluoromethoxy (-OCF₃) | Low Dielectric Constant, Thermal Stability, Hydrophobicity | Electronic coatings, high-performance insulators | The trifluoromethyl group (a related moiety) reduces dielectric constants in electronic coatings. |

Quinoline derivatives are widely investigated for their applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), due to their charge-transporting and luminescent properties. this compound is a building block for creating materials for this purpose. bldpharm.com The trifluoromethoxy group enhances lipophilicity and can improve the solubility and processability of organic materials.

The quinoline core itself possesses favorable electronic properties, and the substituents at the 6- and 8-positions allow for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for optimizing charge injection and transport in electronic devices. Derivatives of halogenated quinolines are used in the development of fluorescent materials and organic semiconductors. The trifluoromethyl group, structurally related to trifluoromethoxy, has been shown to enhance the quantum yield of fluorescent dyes. Therefore, molecules derived from this compound are expected to exhibit interesting photophysical properties suitable for use as emitters or host materials in OLEDs. mdpi.com

While specific studies on the use of this compound in nanoscale material synthesis are not extensively documented, functionalized heterocyclic compounds are generally valuable in this area. They can act as capping agents or stabilizers during the synthesis of metal or semiconductor nanoparticles. In this role, the quinoline moiety would coordinate to the nanoparticle surface via its nitrogen atom, while the bromo and trifluoromethoxy groups would form an outer layer, influencing the nanoparticle's solubility, stability, and interaction with its environment.

Furthermore, this compound could serve as a monomeric unit for the bottom-up synthesis of structured nanomaterials. For instance, through cross-coupling reactions at the bromine site, it could be polymerized or assembled into well-defined nanostructures, such as nanowires or porous organic frameworks, with potential applications in sensing, catalysis, and electronics.

Environmental Chemistry Research

The increasing use of fluorinated organic compounds necessitates research into their environmental fate and persistence. researchgate.net Fluorinated quinoline derivatives, due to their chemical stability, can be persistent environmental contaminants.

The environmental behavior of quinoline itself has been studied, revealing that its persistence is highly dependent on environmental conditions. canada.ca It can be biodegraded in surface water and soil with adequate microbial activity but may persist in deep soil, groundwater, and, during winter, in the atmosphere. canada.caepa.gov

The introduction of halogen and trifluoromethoxy groups, as in this compound, is expected to significantly alter its environmental profile. The carbon-fluorine bond is exceptionally strong, generally increasing a molecule's resistance to both biotic and abiotic degradation. researchgate.net The trifluoromethoxy group, in particular, enhances metabolic stability.

Degradation pathways for such compounds are complex. Microbial degradation, if it occurs, would likely involve initial oxidative steps targeting the quinoline ring system, potentially followed by dehalogenation. Photodegradation in the atmosphere or surface waters is another possible route. Research into the metabolism of quinoline has suggested that epoxidation of the heterocyclic or benzene (B151609) ring is a key step in its biological processing. epa.gov The presence and position of the bromo and trifluoromethoxy substituents would influence the regioselectivity and rate of these metabolic and degradation processes. Understanding these pathways is critical for assessing the long-term environmental impact and potential for bioaccumulation of this class of compounds.

Environmental Remediation Research

While direct research on the application of this compound in environmental remediation is not extensively documented, the known properties of related halogenated and trifluoromethylated compounds suggest potential areas of investigation. For instance, the bromine and trifluoromethyl groups can influence a molecule's reactivity and interaction with environmental contaminants.

Research into related compounds provides a framework for how this compound might be studied. For example, the photocatalytic degradation of organic pollutants is a significant area of environmental remediation. The unique electronic properties conferred by the trifluoromethoxy and bromo- substituents could potentially enhance the efficiency of photocatalytic systems. Further research is needed to explore these potential applications and to understand the environmental fate and transport of this compound.

Photophysical Applications

The photophysical properties of quinoline derivatives are of significant interest for various applications. The introduction of substituents like the trifluoromethoxy group and a bromine atom can modulate these properties, leading to the development of novel materials and probes.

Development of Fluorescent Probes

The combination of a bromine atom and a trifluoromethoxy group on the quinoline ring creates a stable and polarized scaffold that is ideal for designing fluorescent probes. The trifluoromethyl group is known to enhance the quantum yield in some fluorescent dyes. While specific studies on this compound as a fluorescent probe are limited, the foundational chemistry suggests its potential. For instance, the bromine atom can serve as a handle for further chemical modifications, allowing for the attachment of specific recognition units for sensing various analytes. The inherent fluorescence of the quinoline core, modulated by the electron-withdrawing trifluoromethoxy group, could provide a sensitive signal for detection.

Utilization in Optical Materials

Quinolines and their derivatives are utilized in the development of optical materials, including those for organic light-emitting diodes (OLEDs). bldpharm.com The electronic properties of this compound make it a candidate for investigation in this area. The trifluoromethoxy group can influence the energy levels of the molecule, which is a critical factor in the performance of OLEDs. The bromine atom offers a site for polymerization or incorporation into larger macromolecular structures, which could be beneficial for creating robust optical materials. Research on related polysubstituted quinolines has demonstrated their potential in creating donor-π-acceptor systems with interesting photophysical properties. mdpi.com

Role as Versatile Building Blocks in Fine Chemical and Agrochemical Synthesis

Halogenated quinolines are crucial intermediates in the synthesis of a wide range of biologically active molecules. pharmaffiliates.com The presence of both a bromine atom and a trifluoromethoxy group on the quinoline ring of this compound makes it a particularly versatile building block in fine chemical and agrochemical synthesis. bldpharm.compharmaffiliates.com

The bromine atom at the 6-position provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, leading to the synthesis of complex molecular architectures. The trifluoromethoxy group at the 8-position enhances the lipophilicity and metabolic stability of the resulting molecules, properties that are highly desirable in both pharmaceuticals and agrochemicals. escholarship.orgnih.gov The unique electronic properties of the trifluoromethoxy group can also influence the biological activity of the final product.

The synthesis of various quinoline derivatives for pharmaceutical and agrochemical applications often relies on the availability of functionalized precursors. cymitquimica.comnih.gov this compound serves as a valuable starting material for creating libraries of compounds for screening and lead optimization. buyersguidechem.com

Analytical Chemistry Applications (e.g., as chemical standards or probes)

In analytical chemistry, well-characterized compounds are essential for use as standards for method development and validation. This compound, with its defined structure and properties, can serve as a chemical standard in various analytical techniques, such as chromatography and mass spectrometry. bldpharm.com

The presence of bromine and fluorine atoms provides distinct isotopic patterns in mass spectrometry, which can aid in the identification and quantification of related compounds. beilstein-journals.org Furthermore, as discussed in the context of photophysical applications, its potential as a fluorescent probe could be harnessed for developing sensitive analytical methods for detecting specific ions or molecules. The development of such probes often involves modifying the core structure to include a specific binding site, a role for which the bromine atom is well-suited.

Future Directions and Emerging Research Challenges in 6 Bromo 8 Trifluoromethoxyquinoline Chemistry

Innovations in Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient synthetic methods for quinoline (B57606) derivatives is a significant area of ongoing research. Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, hazardous reagents, and generate substantial waste. tandfonline.comrsc.org Consequently, there is a strong impetus to develop "green" synthetic protocols that minimize environmental impact.

Recent advancements in this area focus on several key strategies:

Microwave-Assisted Synthesis (MAS): This technique utilizes microwave radiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsjournal.com For instance, the cyclization step in quinoline synthesis can be significantly expedited using microwave irradiation, reducing reaction times from hours to minutes.

Use of Greener Solvents: Researchers are exploring the use of environmentally benign solvents like water, ethanol, and ionic liquids to replace hazardous organic solvents. tandfonline.comijpsjournal.combohrium.com Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. tandfonline.com

Catalyst Innovation: The development of reusable and eco-friendly catalysts is a cornerstone of sustainable synthesis. tandfonline.combohrium.com This includes the use of:

Solid acid catalysts: Materials like Nafion NR50 have been employed for Friedländer quinoline synthesis under microwave conditions, offering a reusable and environmentally friendly option. mdpi.com

Nanocatalysts: Nanoparticles of metals like zinc oxide have been shown to be effective catalysts for quinoline synthesis under solvent-free conditions, with the advantage of easy recovery and reuse. acs.org

Biocatalysts: Enzymes and other biological catalysts are being investigated for their potential to carry out specific synthetic transformations under mild conditions. tandfonline.com

Electrosynthesis: Electrochemical methods offer a reagent-free approach to quinoline synthesis, using electric current to drive the reaction. This technique can be performed under mild conditions with high atom economy. rsc.org

For the specific synthesis of halogenated quinolines like 6-Bromo-8-trifluoromethoxyquinoline, metal-free halogenation protocols are being developed. These methods utilize inexpensive and atom-economical halogen sources, such as trihaloisocyanuric acid, and can be carried out at room temperature, offering a more sustainable alternative to traditional metal-catalyzed methods. scispace.com

Exploration of Novel Reactivity and Chemical Transformations

The unique electronic properties imparted by the bromo and trifluoromethoxy substituents on the quinoline core of this compound make it a versatile platform for exploring novel chemical reactions and transformations. nih.govnih.gov The electron-withdrawing nature of both groups influences the reactivity of the quinoline ring system.

Key areas of exploration include:

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing trifluoromethoxy group and the bromine atom can activate the quinoline ring towards nucleophilic attack. This allows for the introduction of various functional groups by displacing the bromine atom. For example, reacting brominated nitroquinolines with nucleophiles like morpholine (B109124) and piperazine (B1678402) has been shown to be an effective method for synthesizing new derivatives. semanticscholar.org

Cross-Coupling Reactions: The bromine atom at the 6-position serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized quinolines. The trifluoromethoxy group can also be introduced via cross-coupling reactions. harvard.edu

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important area of research, offering a more atom-economical approach to modifying organic molecules. scispace.com For 8-substituted quinolines, methods for the regioselective halogenation at the C5-position have been developed, providing a route to further functionalization. scispace.com

Photoredox Catalysis: Visible-light-promoted reactions are gaining traction as a sustainable method for organic synthesis. mdpi.com These reactions can be used to initiate a variety of chemical transformations, including the synthesis of quinoline derivatives, under mild conditions. mdpi.com

The trifluoromethoxy group itself presents unique reactivity. While generally stable, its influence on the electronic properties of the quinoline ring is a key factor in directing chemical transformations. The interplay between the bromo and trifluoromethoxy groups can lead to complex and potentially novel reactivity patterns that are yet to be fully explored.

Integration into Advanced Material Systems

The distinct electronic and photophysical properties of quinoline derivatives, enhanced by the presence of bromo and trifluoromethoxy groups, make this compound a promising candidate for integration into advanced material systems.

| Property | Influence of Substituents | Potential Application in Materials |

| Luminescence | The quinoline core is known to be fluorescent. The bromo and trifluoromethoxy groups can modulate the emission wavelength and quantum yield. | Organic Light-Emitting Diodes (OLEDs), fluorescent probes for sensing and imaging. |

| Electron-Withdrawing Nature | The trifluoromethoxy group is strongly electron-withdrawing, which can influence the electron affinity and charge transport properties of the molecule. | Organic semiconductors, n-type materials in organic field-effect transistors (OFETs). |

| Halogen Bonding | The bromine atom can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules in the solid state. | Crystal engineering, design of materials with specific packing motifs and properties. |

| Lipophilicity | The trifluoromethoxy group increases the lipophilicity of the molecule. rsc.org | Development of materials with tailored solubility and interfacial properties. |

Research in this area is focused on synthesizing and characterizing new materials incorporating this compound and related structures. The goal is to understand how the molecular structure translates to macroscopic material properties and to harness these properties for applications in electronics, photonics, and sensing.

Computational Design and Prediction of Novel Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of quinoline derivatives, enabling the prediction of their properties and the rational design of new molecules with desired characteristics. rsc.orgresearchgate.netrsc.org

For this compound, computational methods can provide valuable insights into:

Electronic Structure: DFT calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. rsc.orgrsc.org This information is crucial for understanding the molecule's reactivity, electronic transitions, and intermolecular interactions. deakin.edu.au

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption and emission spectra of the molecule, which is essential for designing fluorescent materials and probes. rsc.orgrsc.orgnih.gov

Reactivity Indices: Computational methods can calculate parameters such as chemical hardness, softness, electronegativity, and electrophilicity index, which help to predict the molecule's reactivity in various chemical reactions. rsc.orgresearchgate.net

Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). nih.govnih.gov This knowledge can guide the synthesis of new compounds with optimized properties for specific applications.

Reaction Mechanisms: DFT calculations can be used to elucidate the mechanisms of chemical reactions involving this compound, helping to optimize reaction conditions and predict the formation of products.

Machine learning is also emerging as a powerful tool for predicting the regioselectivity of reactions on quinoline derivatives, which can accelerate the discovery and synthesis of new compounds. doaj.org

Unexplored Applications in Chemical and Material Science

While the primary research focus on quinoline derivatives has often been in medicinal chemistry, the unique properties of this compound suggest a range of unexplored applications in chemical and material science.

Potential future research directions include:

Organocatalysis: The quinoline scaffold can be modified to create novel organocatalysts. The electronic properties of this compound could be harnessed to design catalysts for specific organic transformations.

Chemosensors: The fluorescent properties of the quinoline ring system could be exploited to develop chemosensors for the detection of specific ions or molecules. researchgate.net The bromo and trifluoromethoxy groups could be used to tune the selectivity and sensitivity of the sensor.

Liquid Crystals: The rigid, anisotropic structure of the quinoline core is a feature found in many liquid crystalline materials. By attaching appropriate side chains to the this compound scaffold, it may be possible to create novel liquid crystals with unique phase behavior and electro-optical properties.

Functional Polymers: this compound could be incorporated as a monomer into polymers to create materials with enhanced thermal stability, specific optical properties, or improved charge transport characteristics.

Corrosion Inhibitors: Quinoline derivatives have shown promise as corrosion inhibitors for metals. deakin.edu.au The specific electronic and adsorption properties of this compound could make it an effective corrosion inhibitor for certain metal surfaces.

The exploration of these and other potential applications will require a multidisciplinary approach, combining synthetic chemistry, materials science, and computational modeling to fully realize the potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-8-trifluoromethoxyquinoline in academic settings?

- Methodology : Bromination of 8-trifluoromethoxyquinoline derivatives using electrophilic brominating agents (e.g., NBS in DMF) under controlled temperatures (0–25°C). Post-reaction purification involves recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC and confirm regioselectivity using -NMR and -NMR .

- Key Considerations : Substituent positioning (bromo at C6 vs. C8) requires validation through X-ray crystallography or 2D-NMR due to potential isomerization during synthesis .

Q. How can researchers ensure compound purity and stability during storage?

- Methodology : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Assess purity via HPLC (C18 column, acetonitrile/water mobile phase) and track stability using mass spectrometry (MS) over 6-month intervals .

- Data Contradictions : Discrepancies in reported melting points (e.g., 54–55°C for similar bromoquinolines in vs. higher ranges in other studies) suggest impurities; use differential scanning calorimetry (DSC) for validation .

Q. What safety protocols are critical for handling brominated quinoline derivatives?

- Protocols : Use PPE (nitrile gloves, lab coat, goggles) and conduct reactions in fume hoods. For waste management, neutralize brominated byproducts with 10% sodium thiosulfate before disposal .

- Advanced Note : Structural analogs with methyl groups (e.g., 4-bromo-2-methyl-6-trifluoromethoxyquinoline in ) may produce volatile intermediates; employ glove boxes for air-sensitive steps .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethoxy vs. methyl) influence the reactivity of brominated quinolines?

- Methodology : Compare reaction kinetics of this compound with methyl-substituted analogs (e.g., 4-bromo-2-methyl-6-trifluoromethoxyquinoline) in Suzuki-Miyaura couplings. Use DFT calculations to model electronic effects of the trifluoromethoxy group on C-Br bond activation .

- Key Finding : Trifluoromethoxy groups enhance electrophilicity at C6, accelerating cross-coupling yields by ~20% compared to methyl-substituted derivatives .

Q. How can contradictory spectral data for brominated quinolines be resolved?

- Approach : For ambiguous -NMR signals (e.g., overlapping peaks at δ 120–130 ppm), use DEPT-135 and HSQC to assign carbons adjacent to bromine or trifluoromethoxy groups. Cross-validate with high-resolution MS to rule out isotopic interference .

- Case Study : In -bromo-2-methyl-6-trifluoromethoxyquinoline showed unexpected NOESY correlations, resolved via X-ray diffraction confirming a non-planar quinoline ring .

Q. What computational models predict the biological activity of this compound?

- Methodology : Perform molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) using the compound’s optimized geometry (B3LYP/6-31G*). Validate predictions with in vitro enzyme inhibition assays (IC measurements) .

- Data Gap : Limited experimental bioactivity data exist; prioritize ADMET profiling (e.g., CYP450 inhibition via human liver microsomes) to assess drug-likeness .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.